4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxy-6-nitrophenol
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Overview
Description
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXY-6-NITROPHENOL is a complex organic compound that features a benzothiazole moiety, a hydrazone linkage, and a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXY-6-NITROPHENOL typically involves the condensation of 2-hydrazinobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXY-6-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenol group can yield quinones, while reduction of the nitro group can produce amino derivatives .
Scientific Research Applications
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXY-6-NITROPHENOL has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and fluorescent dyes.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXY-6-NITROPHENOL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with a similar benzothiazole moiety.
2-Hydrazinobenzothiazole: A precursor in the synthesis of the target compound.
4-Nitrophenol: Shares the nitrophenol group but lacks the benzothiazole and hydrazone linkages.
Uniqueness
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXY-6-NITROPHENOL is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H14N4O4S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-ethoxy-6-nitrophenol |
InChI |
InChI=1S/C16H14N4O4S/c1-2-24-13-8-10(7-12(15(13)21)20(22)23)9-17-19-16-18-11-5-3-4-6-14(11)25-16/h3-9,21H,2H2,1H3,(H,18,19)/b17-9+ |
InChI Key |
IGUAOEMDUDOUQH-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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